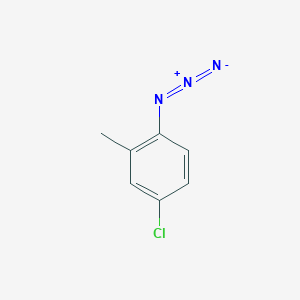

Benzene, 1-azido-4-chloro-2-methyl-

Description

BenchChem offers high-quality Benzene, 1-azido-4-chloro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-azido-4-chloro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIVXOWPLXWGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467185 | |

| Record name | Benzene, 1-azido-4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77721-46-1 | |

| Record name | Benzene, 1-azido-4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4-chloro-2-methylphenyl azide

Introduction

4-chloro-2-methylphenyl azide is an aromatic organic azide. Organic azides are a versatile class of compounds widely utilized in organic synthesis, particularly in the realm of click chemistry, for the formation of triazoles, and as precursors to highly reactive nitrene intermediates.[1] The presence of the chloro and methyl substituents on the phenyl ring is expected to influence the electronic properties and reactivity of the azide functional group. This guide provides a comprehensive overview of the predicted physical and chemical properties, a putative synthesis protocol, and expected reactivity of 4-chloro-2-methylphenyl azide, intended for researchers, scientists, and drug development professionals.

Predicted Physical and Chemical Properties

The physical and chemical properties of 4-chloro-2-methylphenyl azide have been estimated based on known data for structurally similar compounds. All researchers must handle this compound with extreme caution, assuming it to be potentially explosive and toxic.[2][3]

| Property | Predicted Value | Notes |

| Molecular Formula | C7H6ClN3 | - |

| Molecular Weight | 167.60 g/mol | - |

| Appearance | Pale yellow to brown oil or solid | Based on analogs like phenyl azide.[4] |

| Melting Point | Not available | Likely a low-melting solid. |

| Boiling Point | Not available | Purification by distillation is strongly discouraged due to the explosive nature of organic azides.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., diethyl ether, ethanol, acetone) | Typical for aryl azides.[5] |

| Stability | Potentially explosive. Sensitive to heat, shock, and light.[1][2] | The C/N ratio is >1, suggesting it might be isolable, but caution is paramount.[2] |

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for 4-chloro-2-methylphenyl azide, which are crucial for its identification and characterization.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (3H) in the range of δ 7.0-7.5 ppm. Methyl protons (3H) as a singlet around δ 2.2-2.4 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-145 ppm. Methyl carbon around δ 15-20 ppm. |

| IR Spectroscopy | Strong, characteristic azide (N₃) stretch at approximately 2100-2150 cm⁻¹. C-H stretching and aromatic C=C bending frequencies. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 167/169 (due to ³⁵Cl/³⁷Cl isotopes). A prominent peak corresponding to the loss of N₂ (M⁺ - 28). |

Synthesis Protocol

The synthesis of 4-chloro-2-methylphenyl azide can be approached via the diazotization of the corresponding aniline, a common method for preparing aryl azides.[6][7]

General Synthesis of Aryl Azides from Anilines

References

Spectroscopic Analysis of 1-azido-4-chloro-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-azido-4-chloro-2-methylbenzene. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative analysis of structurally related molecules to predict the chemical shifts and coupling patterns. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar aryl azide compounds.

Predicted NMR Data

The expected ¹H and ¹³C NMR spectral data for 1-azido-4-chloro-2-methylbenzene are summarized below. These predictions are based on the known substituent effects on the benzene ring, where the azide group acts as a moderate electron-withdrawing group, the chloro group is an ortho, para-directing deactivator, and the methyl group is an ortho, para-directing activator.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-azido-4-chloro-2-methylbenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.10 - 7.20 | d | ~2.5 |

| H-5 | 7.25 - 7.35 | dd | ~8.5, ~2.5 |

| H-6 | 6.95 - 7.05 | d | ~8.5 |

| CH₃ | 2.20 - 2.30 | s | - |

Note: Spectra are typically recorded in CDCl₃ at room temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-azido-4-chloro-2-methylbenzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-N₃) | 138 - 142 |

| C-2 (C-CH₃) | 132 - 136 |

| C-3 | 120 - 124 |

| C-4 (C-Cl) | 130 - 134 |

| C-5 | 129 - 133 |

| C-6 | 118 - 122 |

| CH₃ | 16 - 18 |

Note: Spectra are typically recorded in CDCl₃ at room temperature.

Experimental Protocols

A generalized yet detailed methodology for the synthesis and NMR analysis of 1-azido-4-chloro-2-methylbenzene is provided below.

Synthesis of 1-azido-4-chloro-2-methylbenzene

One common method for the synthesis of aryl azides is through the diazotization of the corresponding aniline followed by reaction with sodium azide.

Workflow for the Synthesis of 1-azido-4-chloro-2-methylbenzene

Caption: Synthesis of 1-azido-4-chloro-2-methylbenzene from 4-chloro-2-methylaniline.

Procedure:

-

Dissolve 4-chloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

NMR Sample Preparation and Data Acquisition

Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation and data acquisition.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified 1-azido-4-chloro-2-methylbenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the electronic effects of the substituents on the aromatic ring.

Substituent Effects on Aromatic Chemical Shifts

Caption: Influence of substituent electronic effects on proton and carbon chemical shifts.

This guide provides a foundational framework for the spectroscopic analysis of 1-azido-4-chloro-2-methylbenzene. Researchers are encouraged to acquire experimental data to confirm these predictions and further contribute to the spectral database for this class of compounds.

CAS number and molecular weight of Benzene, 1-azido-4-chloro-2-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound Benzene, 1-azido-4-chloro-2-methyl-. This aryl azide is a versatile building block in organic synthesis, with potential applications in medicinal chemistry, materials science, and bioconjugation via "click chemistry." This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential reactivity and applications based on the known reactivity of related aryl azides.

Chemical Data Summary

The key quantitative data for Benzene, 1-azido-4-chloro-2-methyl- are summarized in the table below for easy reference.

| Identifier | Value |

| Chemical Name | Benzene, 1-azido-4-chloro-2-methyl- |

| CAS Number | 77721-46-1[1] |

| Molecular Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.5956 g/mol [1] |

Experimental Protocol: Synthesis of Benzene, 1-azido-4-chloro-2-methyl-

Starting Material: 4-chloro-2-methylaniline

Reagents and Solvents:

-

4-chloro-2-methylaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Ice

Procedure:

-

Diazotization of 4-chloro-2-methylaniline:

-

In a flask equipped with a magnetic stirrer, dissolve a known quantity of 4-chloro-2-methylaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

-

-

Formation of the Aryl Azide:

-

In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the sodium azide solution. Vigorous stirring is essential, and the temperature should be maintained below 5 °C.

-

Evolution of nitrogen gas may be observed. The reaction mixture is typically stirred for an additional 1-2 hours at low temperature after the addition is complete.

-

-

Work-up and Isolation:

-

The reaction mixture is then transferred to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash them with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product, Benzene, 1-azido-4-chloro-2-methyl-.

-

-

Purification (Optional but Recommended):

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Heating of the azide product should be done with caution.

Experimental Workflow

Caption: Synthetic workflow for Benzene, 1-azido-4-chloro-2-methyl-.

Reactivity and Potential Applications

Aryl azides are a class of compounds known for their diverse reactivity, making them valuable intermediates in organic synthesis.

Key Reactions:

-

"Click Chemistry" (Huisgen Cycloaddition): Aryl azides readily undergo [3+2] cycloaddition reactions with alkynes to form stable triazole rings. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. This makes Benzene, 1-azido-4-chloro-2-methyl- a potential tool for bioconjugation, drug discovery, and materials science.

-

Reduction to Amines: The azide group can be selectively reduced to an amine, providing a route to substituted anilines that may be difficult to synthesize by other methods.

-

Nitrene Formation: Upon thermolysis or photolysis, aryl azides can extrude nitrogen gas to form highly reactive nitrene intermediates. These can undergo various reactions, including C-H insertion and ring expansion.

Potential Applications in Drug Development and Research:

-

Lead Compound Synthesis: The triazole linkage formed via click chemistry is a common feature in many pharmaceutical compounds. Benzene, 1-azido-4-chloro-2-methyl- can be used to introduce a substituted phenyl ring into potential drug candidates.

-

Bioconjugation: The azide functionality allows for the attachment of this molecule to biomolecules (e.g., proteins, DNA) that have been modified to contain an alkyne group. This is useful for labeling and tracking studies.

-

Fungicidal Research: A related compound, 4-chlorophenyl azide, has been investigated for its use in fungicides on plant pathogens[2]. This suggests that Benzene, 1-azido-4-chloro-2-methyl- could be explored for similar applications in agricultural science.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the interaction of Benzene, 1-azido-4-chloro-2-methyl- with any known signaling pathways or its specific biological activities. Research into the biological effects of this compound would be a novel area of investigation. Any such studies would likely begin with cytotoxicity assays and screening against various cellular targets to identify potential biological effects.

The logical relationship for investigating the biological activity of a novel compound like this is outlined below.

Caption: Logical workflow for biological activity investigation.

References

Photochemical Reactivity of 1-Azido-4-chloro-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photochemical reactivity of 1-azido-4-chloro-2-methylbenzene. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-established photochemistry of analogous aryl azides to predict its behavior upon irradiation. The guide covers the fundamental reaction pathways, including the formation of nitrene intermediates and their subsequent transformations, outlines detailed hypothetical experimental protocols for studying its photoreactivity, and presents key data in a structured format for clarity. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers in organic photochemistry, medicinal chemistry, and materials science who are interested in the application of this and similar photoactive molecules.

Introduction

Aryl azides are a class of photoactivatable compounds that have found widespread application in chemical biology, materials science, and synthetic chemistry.[1][2] Upon absorption of ultraviolet (UV) light, they extrude molecular nitrogen to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, making aryl azides versatile tools for applications such as photoaffinity labeling, surface modification, and the synthesis of nitrogen-containing heterocycles.[3][4]

The photochemical behavior of an aryl azide is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the predicted photochemical reactivity of 1-azido-4-chloro-2-methylbenzene, a compound bearing both an electron-withdrawing chloro group and an electron-donating methyl group. These substituents are expected to modulate the electronic properties and reactivity of the photogenerated nitrene intermediate.

Predicted Photochemical Pathways

The primary photochemical event for 1-azido-4-chloro-2-methylbenzene is the absorption of a photon, leading to an excited singlet state that rapidly loses nitrogen gas to form the corresponding singlet nitrene, 4-chloro-2-methylphenylnitrene.[4][5] This highly reactive intermediate can then undergo several competing reactions, as depicted in the signaling pathway diagram below.

Figure 1: Predicted photochemical reaction pathways for 1-azido-4-chloro-2-methylbenzene.

The key reactive species is the singlet nitrene, which can undergo:

-

Intersystem Crossing (ISC): The singlet nitrene can convert to the more stable triplet nitrene ground state. The rate of ISC is influenced by substituents; for some substituted phenylnitrenes, this process is very rapid.[6]

-

Ring Expansion: A characteristic reaction of singlet aryl nitrenes is rearrangement to a seven-membered ring ketenimine (a dehydroazepine), which can be trapped by nucleophiles to form substituted azepines.[4][7]

-

Insertion Reactions: Singlet nitrenes can insert directly into C-H and N-H bonds of solvent or other molecules in the reaction medium.[8]

-

Hydrogen Abstraction: The triplet nitrene, being more radical-like, typically reacts by abstracting hydrogen atoms from the solvent, followed by radical recombination.

-

Dimerization: In the absence of efficient trapping agents, triplet nitrenes can dimerize to form the corresponding azo compound.[4]

Hypothetical Quantitative Data

Table 1: Predicted Photophysical and Kinetic Parameters

| Parameter | Predicted Value | Conditions |

| Absorption Maximum (λmax) | 250 - 280 nm | Methanol |

| Quantum Yield of Decomposition (Φ) | 0.4 - 0.7 | 254 nm irradiation, Room Temp. |

| Singlet Nitrene Lifetime (τS) | 1 - 10 ns | Inert Solvent (e.g., pentane) |

| Rate of Intersystem Crossing (kISC) | 1 x 108 - 1 x 109 s-1 | Room Temperature |

| Rate of Ring Expansion (kRE) | 1 x 107 - 1 x 108 s-1 | Room Temperature |

Table 2: Hypothetical Product Distribution from Photolysis in Methanol

| Product | Predicted Yield (%) | Reaction Type |

| Substituted Methoxyazepine | 30 - 50% | Ring Expansion & Nucleophilic Trapping |

| 4-Chloro-2-methylaniline | 10 - 20% | Hydrogen Abstraction |

| Azo-4,4'-dichloro-2,2'-dimethylbenzene | 5 - 15% | Dimerization |

| O-H Insertion Product | 5 - 10% | Insertion into Methanol |

| Other Products/Polymer | 20 - 30% | Complex side reactions |

Experimental Protocols

The following are detailed, generalized protocols for investigating the photochemical reactivity of 1-azido-4-chloro-2-methylbenzene.

Synthesis of 1-Azido-4-chloro-2-methylbenzene

A common method for the synthesis of aryl azides is via the diazotization of the corresponding aniline followed by reaction with sodium azide.[10]

Figure 2: General workflow for the synthesis of 1-azido-4-chloro-2-methylbenzene.

Materials:

-

4-Chloro-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

Dissolve 4-chloro-2-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

To the resulting diazonium salt solution, slowly add a pre-cooled aqueous solution of sodium azide. Vigorous nitrogen evolution may occur.

-

After the addition is complete, allow the mixture to stir for an additional hour at 0-5 °C.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. All reactions should be carried out in a well-ventilated fume hood behind a safety shield.

Steady-State Photolysis and Product Analysis

This protocol describes a typical setup for the photolysis of the azide and subsequent analysis of the reaction products.

Figure 3: Experimental workflow for steady-state photolysis and product analysis.

Materials and Equipment:

-

1-Azido-4-chloro-2-methylbenzene

-

Spectroscopic grade solvent (e.g., methanol, cyclohexane)

-

Quartz reaction vessel

-

Medium-pressure mercury lamp (e.g., 450 W) with a Pyrex filter for λ > 290 nm or a low-pressure mercury lamp for 254 nm irradiation.[4][11]

-

Cooling bath

-

Nitrogen or argon gas for deoxygenation

-

Analytical instruments: TLC plates, UV-Vis spectrophotometer, GC-MS, LC-MS, NMR spectrometer.

Procedure:

-

Prepare a solution of 1-azido-4-chloro-2-methylbenzene in the chosen solvent (e.g., 0.01 M in methanol) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent photooxidation and quenching of the triplet nitrene by oxygen.

-

Place the reaction vessel in a cooling bath to maintain a constant temperature during irradiation.

-

Irradiate the solution with the UV lamp. The reaction progress can be monitored by the disappearance of the azide absorption band using UV-Vis spectroscopy or by thin-layer chromatography (TLC).

-

After the starting material has been consumed or after a set period, stop the irradiation.

-

Analyze the resulting product mixture using GC-MS and LC-MS to identify the products and determine their relative abundance.

-

For structural elucidation of major products, isolate them using preparative chromatography and characterize by NMR spectroscopy.

Laser Flash Photolysis (LFP) for Transient Species Detection

LFP is a powerful technique to directly observe and characterize the short-lived nitrene intermediates.[6][12]

Equipment:

-

Nd:YAG laser with a fourth harmonic generator (266 nm excitation) or an excimer laser (e.g., KrF at 248 nm).

-

Pulsed xenon lamp as the analyzing light source.

-

Monochromator and a fast detector (e.g., photomultiplier tube).

-

Digital oscilloscope.

-

Flow cell to ensure a fresh sample for each laser pulse.

Procedure:

-

Prepare a dilute, deoxygenated solution of 1-azido-4-chloro-2-methylbenzene in the desired solvent (typically in the micromolar to millimolar concentration range).

-

Circulate the solution through the flow cell.

-

Excite the sample with a short laser pulse (nanosecond or picosecond duration).

-

Monitor the change in absorbance at different wavelengths as a function of time after the laser pulse.

-

By plotting the change in absorbance versus wavelength at a specific time delay, the transient absorption spectrum of the intermediate(s) can be constructed.

-

By analyzing the decay of the transient absorption at a fixed wavelength, the lifetime of the intermediate can be determined.

-

To identify the nature of the transient (singlet vs. triplet nitrene), quenching experiments can be performed by adding known triplet quenchers (e.g., oxygen, dienes).

Concluding Remarks

1-Azido-4-chloro-2-methylbenzene is predicted to be a versatile photoactive compound. Its photochemical reactivity is expected to be dominated by the chemistry of the corresponding singlet and triplet nitrenes. The presence of the chloro and methyl substituents will likely influence the relative rates of intersystem crossing, ring expansion, and insertion reactions. The experimental protocols outlined in this guide provide a solid framework for the detailed investigation of its photochemical properties. Such studies will not only contribute to the fundamental understanding of substituted aryl nitrene chemistry but also pave the way for the rational design of novel photoaffinity probes and other photoactive materials.

References

- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. A Laser Flash Photolysis Study of Some Simple Para-Substituted Derivatives of Singlet Phenyl Nitrene | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Chlorinated phenyl azides as photolabeling reagents. Synthesis of an ortho,ortho'-dichlorinated arylazido PCP receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chlorophenyl azide - Wikipedia [en.wikipedia.org]

- 11. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Effects of Substituents on Aryl Azide Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of how electronic modifications to the aromatic ring influence the reactivity of aryl azides. Understanding these principles is critical for designing and optimizing reactions in fields ranging from synthetic chemistry to bioconjugation and materials science. This document details the theoretical underpinnings, key reaction classes, quantitative data, and practical experimental protocols.

Fundamental Principles: Quantifying Electronic Effects with the Hammett Equation

The reactivity of an aryl azide is profoundly influenced by the nature of the substituents on the aromatic ring. These effects are primarily electronic, involving a combination of induction and resonance. The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative framework for understanding these relationships.[1][2]

The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for a reaction with a substituted aryl group.

-

k₀ or K₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen).[1]

-

σ (Sigma) is the substituent constant , which is an intrinsic measure of the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[3]

-

ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents.[1][4]

-

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.[1]

-

A negative ρ value means the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state.[3]

-

The magnitude of ρ reveals the extent of charge development in the transition state relative to the ionization of benzoic acid.[4] By analyzing Hammett plots (log(k/k₀) vs. σ), researchers can gain deep insights into reaction mechanisms.[5]

Key Reactions and the Influence of Substituents

The electronic nature of the aryl ring dictates the reactivity of the azide moiety across its primary reaction classes: 1,3-dipolar cycloadditions, thermal/photochemical decomposition, and the Staudinger reaction.

The 1,3-dipolar cycloaddition, particularly the reaction with alkynes to form triazoles ("click chemistry"), is one of the most important applications of aryl azides.[6][7] The electronic effects of substituents play a crucial role in modulating the reaction rate.

In these reactions, the azide can be classified as an ambiphilic or HOMO-LUMO-controlled dipole.[8] This means the reaction can be accelerated by substituents that lower the energy gap between the frontier molecular orbitals of the azide and the dipolarophile. Generally, cycloadditions between electron-deficient aryl azides and electron-rich dipolarophiles (like enamines or strained alkynes) are significantly faster.[9] This is because electron-withdrawing groups on the aryl azide lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile.[9][10]

Perfluorinated aryl azides (PFAAs), which are highly electron-deficient, exhibit dramatically accelerated cycloaddition rates with electron-rich partners compared to standard phenyl azide.[9]

Table 1: Second-Order Rate Constants (k_c) for 1,3-Dipolar Cycloadditions of Substituted Aryl Azides

| Aryl Azide | Dipolarophile | Rate Constant (k_c) in CDCl₃ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Perfluorophenyl azide | Acetophenone enamine (5) | (2.70 ± 0.05) x 10⁻¹ | [9] |

| Phenyl azide | Acetophenone enamine (5) | (6.80 ± 0.10) x 10⁻⁵ | [9] |

| 4-Nitroperfluorophenyl azide | Acetophenone enamine (5) | 1.216 ± 0.032 | [9] |

| Perfluorophenyl azide | Norbornene (9) | (2.10 ± 0.10) x 10⁻⁴ | [9] |

| Phenyl azide | Norbornene (9) | (1.10 ± 0.10) x 10⁻⁶ | [9] |

| Perfluorophenyl azide | DIBAC (10) | (9.20 ± 0.20) x 10⁻² | [9] |

| Phenyl azide | DIBAC (10) | (2.00 ± 0.10) x 10⁻³ | [9] |

(Data extracted from Xie et al., J. Am. Chem. Soc. 2015)[9]

Caption: Electronic influence on 1,3-dipolar cycloadditions.

Aryl azides can be decomposed using heat or UV light to eliminate N₂ and generate highly reactive nitrene intermediates.[11] These nitrenes are valuable for forming covalent bonds through reactions like C-H insertion, making them useful as cross-linking agents and for photoaffinity labeling.[11][12]

The stability of the aryl azide and the activation energy required for nitrene formation are tunable via electronic substitution. It has been demonstrated that placing a π-donating substituent (like a phenoxy group) in the para position can lower the thermal activation barrier for nitrene formation to below 100 °C.[11] This is hypothesized to be due to stabilization of the transition state leading to the nitrene. Conversely, highly electron-deficient azides, such as perfluorinated phenylazide, typically require higher decomposition temperatures (above 130 °C).[11]

Caption: Pathway of aryl azide decomposition to a nitrene.

The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which can then be hydrolyzed to an amine and a phosphine oxide (Staudinger reduction) or trapped to form a stable amide bond (Staudinger ligation).[13][14] This reaction is fundamental to bioconjugation.

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[15] Consequently, the electrophilicity of the azide is a key determinant of the reaction rate. Electron-withdrawing substituents on the aryl ring make the azide more electrophilic, thereby accelerating the reaction.[14] This effect is clearly demonstrated by the significantly faster reaction rates of perfluoroaryl azides (PFAAs) compared to their non-fluorinated analogs.[15]

A Hammett analysis of the Staudinger reaction with PFAAs yielded a small, positive ρ value of +0.43, confirming that the reaction is accelerated by electron-withdrawing groups and involves a buildup of negative charge in the transition state.[15]

Table 2: Second-Order Rate Constants for the Staudinger Reaction of Substituted PFAAs with an Aryl Phosphine

| Perfluoroaryl Azide (PFAA) | para-Substituent | Rate Constant (k_obs) in CD₃CN (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 1a | -C(CH₃)₂OH | 3.68 ± 0.03 | [15] |

| 1c | -H | 4.1 ± 0.1 | [15] |

| 1d | -NO₂ | 5.9 ± 0.1 | [15] |

| 1e | -OCH₃ | 3.20 ± 0.05 | [15] |

| 1f | -NH₂ | 2.8 ± 0.1 | [15] |

| 1-azido-4-nitrobenzene (non-fluorinated analog of 1d ) | -NO₂ | 0.18 ± 0.01 | [15] |

(Data extracted from Xie et al., Chem. Commun. 2017)[15]

Caption: Mechanism of the Staudinger reaction/ligation.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for the synthesis and kinetic analysis of aryl azides.

This two-step, one-pot procedure is a classic and reliable method for preparing a wide range of substituted aryl azides.[12][16]

Materials:

-

Substituted aniline (1.0 eq)

-

Hydrochloric acid (HCl), concentrated (3.0 eq)

-

Sodium nitrite (NaNO₂), (1.1 eq)

-

Sodium azide (NaN₃), (1.2 eq)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask cooled to 0-5 °C in an ice-water bath, dissolve or suspend the substituted aniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution or suspension at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of cold deionized water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution dropwise. Vigorous evolution of N₂ gas may be observed. Maintain the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude aryl azide can be purified by column chromatography on silica gel if necessary. Caution: Aryl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.

-

Caption: Experimental workflow for aryl azide synthesis.

This protocol describes how to determine second-order rate constants for reactions like 1,3-dipolar cycloadditions or Staudinger reactions, as described in the literature.[9][15]

Materials:

-

Substituted aryl azide (e.g., 5 mM)

-

Reaction partner (e.g., dipolarophile or phosphine, 10 mM)

-

Deuterated solvent (e.g., CDCl₃, CD₃CN)

-

Internal standard (optional, e.g., mesitylene)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the aryl azide, the reaction partner, and the internal standard (if used) in the chosen deuterated solvent.

-

In an NMR tube, combine the appropriate volumes of the stock solutions to achieve the desired final concentrations. A typical setup uses a 2:1 ratio of one reactant to the limiting reactant to ensure pseudo-first-order or second-order kinetics can be easily fitted.[9]

-

-

Data Acquisition:

-

Quickly acquire an initial ¹H NMR spectrum (t=0) after mixing the reactants.

-

Acquire subsequent spectra at regular time intervals over the course of the reaction. The time intervals should be chosen to capture the reaction progress adequately (e.g., every 5 minutes for a fast reaction, every hour for a slow one).

-

-

Data Analysis:

-

Identify a non-overlapping proton signal for one of the starting materials and one for the product.

-

Integrate these signals in each spectrum. The decrease in the starting material integral and the increase in the product integral over time are proportional to the change in their concentrations.

-

Plot the concentration of the limiting reactant versus time.

-

Fit the data to the appropriate second-order rate law equation: 1/[A]t - 1/[A]₀ = kt (for 1:1 stoichiometry) or by using a kinetics software package.

-

The slope of the resulting linear plot will be the second-order rate constant, k.

-

Caption: Logical relationship of a Hammett plot analysis.

Conclusion and Outlook

The electronic properties of substituents on an aryl azide are a powerful tool for tuning its reactivity in a predictable manner. Electron-withdrawing groups generally enhance the azide's electrophilicity, accelerating cycloadditions with electron-rich partners and the Staudinger reaction. Conversely, specific placement of π-donating groups can lower the activation energy for thermal decomposition into nitrenes. These principles, quantified by the Hammett relationship, are essential for the rational design of molecules in drug development, chemical biology, and materials science. By leveraging these electronic effects, researchers can optimize reaction kinetics, improve yields, and develop novel functional probes and materials with precisely controlled reactivity.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. assets.cambridge.org [assets.cambridge.org]

- 3. sites.msudenver.edu [sites.msudenver.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. connectsci.au [connectsci.au]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. mdpi.com [mdpi.com]

- 14. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]

- 15. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

Introduction to click chemistry using functionalized aryl azides

An In-depth Technical Guide to Click Chemistry Using Functionalized Aryl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a concept introduced by K.B. Sharpless in 2001, describing a class of reactions that are high-yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents.[1] This powerful and high-fidelity technology involves the rapid and efficient covalent coupling of two or more functional chemical entities.[2] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne to form a 1,2,3-triazole.[3] This reaction has been pivotal in various fields, including drug discovery, supramolecular chemistry, materials science, and nanotechnology.[2]

Aryl azides are crucial components in many chemical reactions, including click chemistry, due to their relative stability and versatility.[4] They can be functionalized with a wide range of substituents, allowing for the introduction of diverse chemical properties into the target molecule. The resulting triazole linkage is not just a passive linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final conjugate.

This guide provides an in-depth technical overview of the use of functionalized aryl azides in click chemistry, covering their synthesis, reaction protocols, and applications, with a focus on providing practical information for researchers in the field.

Core Concepts: CuAAC and SPAAC

The azide-alkyne cycloaddition can be performed in two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: This reaction utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, leading specifically to the formation of the 1,4-disubstituted triazole isomer.[1] The reaction is highly efficient, with a rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[1] It is compatible with aqueous conditions over a wide pH range (4-12) and tolerates a broad array of functional groups.[1]

-

SPAAC: This is a copper-free variant that employs a strained cyclooctyne, which reacts spontaneously with an azide.[5][6] The driving force for this reaction is the release of ring strain in the cyclooctyne.[7] SPAAC is particularly valuable for in vivo applications where the cytotoxicity of the copper catalyst is a concern.[5]

Synthesis of Functionalized Aryl Azides

The most common method for synthesizing aryl azides is from the corresponding anilines. This can be achieved through a traditional two-step diazotization-azidation process or via more modern one-pot procedures.

Synthesis of Aryl Azides from Anilines: A Comparative Overview

| Method | Description | Key Reagents | Conditions | Yields | Citation |

| Two-Step Diazotization-Azidation | Anilines are first converted to aryl diazonium salts, which are then treated with sodium azide. | NaNO₂, strong acid (e.g., HCl), NaN₃ | Low temperatures (0-5 °C) | Generally good | [8][9] |

| One-Pot, Sodium Azide-Free Synthesis | Aniline is converted to a phenylhydrazine intermediate, which is then oxidized to the aryl azide. | NaNO₂, SnCl₂, Isopropyl nitrite | Ice bath | Good | [4][10] |

| One-Step Diazo Transfer | A diazo group is transferred from a donor (e.g., triflyl azide) to the aniline. | Triflyl azide (TfN₃), Cu(II) catalyst | - | - | [8] |

Experimental Protocol: Two-Step Synthesis of Aryl Azides from Anilines

This protocol is a generalized procedure based on the classical diazotization-azidation method.

Materials:

-

Substituted aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve the substituted aniline in a solution of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a color change.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude aryl azide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Characterization: The synthesized aryl azides should be characterized to confirm their structure and purity. Standard techniques include:

-

Infrared (IR) Spectroscopy: A strong, sharp peak characteristic of the azide asymmetric stretch is typically observed around 2100-2130 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the aromatic substitution pattern and the absence of starting material.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Workflow for Aryl Azide Synthesis

Caption: Workflow for the two-step synthesis of functionalized aryl azides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, providing a highly efficient route to 1,4-disubstituted 1,2,3-triazoles.

Quantitative Data for CuAAC Reactions

The following table summarizes representative yields for the CuAAC reaction with various functionalized aryl azides. Reaction kinetics are highly dependent on the specific substrates, catalyst system, and conditions, with rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[11]

| Aryl Azide Substituent | Alkyne | Catalyst System | Solvent | Yield (%) | Citation |

| 4-Methoxyphenyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 | [12] |

| 4-Nitrophenyl azide | Propargyl alcohol | CuI | Water | High | [12] |

| Phenyl azide | Various terminal alkynes | Cu(PPh₃)₂NO₃ | Solvent-free | Excellent | [13] |

| Azidobenzyl alcohol | N-propargylacetamide | [Cp*RuCl(PPh₃)₂] | Toluene | >90 | [12] |

| 4-Azidoaniline | Phenylacetylene | CuBr/PhSMe | "on water" | High | [12] |

Experimental Protocol: General Procedure for CuAAC

This protocol provides a general method for the copper-catalyzed cycloaddition of a functionalized aryl azide with a terminal alkyne.

Materials:

-

Functionalized aryl azide (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

-

Deionized water

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve the aryl azide and the alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate in deionized water.

-

In another vial, prepare a fresh solution of sodium ascorbate in deionized water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

The crude triazole product can be purified by column chromatography or recrystallization if necessary.

-

CuAAC Reaction Pathway

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful bioorthogonal reaction that proceeds without the need for a toxic copper catalyst, making it ideal for applications in living systems.[7]

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Electron-deficient aryl azides can accelerate the reaction.[14] Second-order rate constants for SPAAC can range from 10⁻³ to over 1 M⁻¹s⁻¹.[11][15]

| Cyclooctyne | Aryl Azide | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Citation |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | CD₃CN | ~0.1 | [16] |

| Dibenzocyclooctyne (DBCO) | Benzyl azide | CD₃CN/D₂O | ~0.3 | [16] |

| DIBAC | 4-azidopyridine | - | >1.0 | [14] |

| BCN | Electron-deficient aryl azides | - | up to 2.9 | [15] |

Experimental Protocol: General Procedure for SPAAC

This protocol outlines a general procedure for the strain-promoted cycloaddition of a functionalized aryl azide with a cyclooctyne derivative.

Materials:

-

Functionalized aryl azide (1.0 eq)

-

Cyclooctyne derivative (e.g., DBCO, BCN) (1.0-1.5 eq)

-

Biocompatible solvent (e.g., PBS buffer, DMSO, methanol)

Procedure:

-

Dissolve the aryl azide in the chosen solvent.

-

Add the cyclooctyne derivative to the solution.

-

Stir the reaction at room temperature or 37 °C for biological applications.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC). Reaction times can vary from minutes to hours depending on the reactivity of the specific cycloalkyne and azide.

-

Work-up:

-

For many bioconjugation applications, the product is used directly in the reaction mixture or purified by methods compatible with biomolecules, such as size exclusion chromatography or dialysis.

-

For small molecule synthesis, a standard extractive work-up and chromatographic purification can be performed if necessary.

-

SPAAC Logical Relationship Diagram

Caption: Logical flow of a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Applications in Drug Development and Research

The versatility and robustness of click chemistry using functionalized aryl azides have made it an indispensable tool in drug discovery and development, as well as in fundamental biological research.

-

Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds for high-throughput screening.[5] The triazole core can act as a pharmacophore, and the ease of the reaction allows for the efficient exploration of structure-activity relationships.

-

Bioconjugation: This is one of the most significant applications. Click chemistry is used to attach probes, such as fluorescent dyes or biotin, to biomolecules like proteins, nucleic acids, and carbohydrates.[5][17] This enables the study of biological processes in vitro and in vivo. SPAAC is particularly well-suited for labeling molecules in living cells due to its bioorthogonal nature.[5]

-

Proteomics and Target Identification: Functionalized aryl azides can be incorporated into bioactive small molecules to create chemical probes. These probes can be used in techniques like photoaffinity labeling to identify the protein targets of a drug.[8][17]

-

Materials Science: Click chemistry is employed to functionalize surfaces and synthesize novel polymers and dendrimers.[18] The high efficiency of the reaction allows for the creation of well-defined, complex macromolecular architectures.

Conclusion

Click chemistry with functionalized aryl azides represents a powerful and versatile platform for chemical synthesis and bioconjugation. The ability to readily synthesize a wide variety of functionalized aryl azides, coupled with the high efficiency and selectivity of the CuAAC and SPAAC reactions, has firmly established this methodology as a critical tool for researchers in chemistry, biology, and medicine. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this transformative chemistry in a research setting.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. scielo.br [scielo.br]

- 5. labinsights.nl [labinsights.nl]

- 6. Account Suspended [nanotechnology.blog]

- 7. jcmarot.com [jcmarot.com]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Organic Azides

For Researchers, Scientists, and Drug Development Professionals

Organic azides are exceptionally versatile functional groups with widespread applications in chemical synthesis, drug development, bioconjugation, and materials science. Their utility, particularly in the realm of "click chemistry," has led to their increased use in laboratories worldwide. However, the energetic nature of the azide group necessitates a thorough understanding of its potential hazards and strict adherence to safety protocols. This guide provides an in-depth overview of the safety and handling precautions required when working with organic azides to ensure a safe laboratory environment.

Understanding the Hazards of Organic Azides

The primary hazards associated with organic azides are their potential for explosive decomposition and their inherent toxicity.

Explosive Hazards

Organic azides are energetic compounds that can decompose rapidly, releasing a large volume of nitrogen gas.[1][2] This decomposition can be initiated by various stimuli, including heat, shock, friction, and even light in some cases.[1][2] The stability of an organic azide is highly dependent on its molecular structure. Several factors must be considered when assessing the potential explosive hazard of a particular organic azide.

Key Stability Indicators:

-

Carbon-to-Nitrogen (C/N) Ratio: A fundamental guideline for assessing the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms in the molecule.[3] Generally, organic azides with a higher C/N ratio are more stable. It is recommended to avoid isolating organic azides with a C/N ratio of less than 1.[4] Those with a C/N ratio between 1 and 3 can often be synthesized but should be handled with extreme caution, stored in solution at low temperatures, and used promptly.[3][4]

-

The "Rule of Six": This rule provides another measure of stability, stating that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) in a molecule.[3] This dilution of the energetic group within the molecule generally renders the compound safer to handle.[3]

-

Molecular Structure: The stability of organic azides is also influenced by their overall structure. Aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[4] The presence of other energetic functionalities, such as nitro groups or peroxides, can have a cumulative effect on the compound's instability.[1]

Toxicity

The azide ion is known to be highly toxic, with a toxicity comparable to that of cyanide.[2] While there is limited toxicological data available for many specific organic azides, it should be assumed that they are toxic. Exposure can occur through inhalation, ingestion, or skin absorption.[5]

The reaction of azides with acids produces hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive substance.[3][6] Therefore, it is crucial to avoid any contact between azides and acidic conditions, especially during workup and waste disposal.

Quantitative Data on Organic Azide Stability

| Compound | Decomposition Onset Temperature (°C) | Impact Sensitivity | Shock Sensitivity | Reference(s) |

| Phenyl azide | Explodes when heated at ordinary pressure | - | - | [7] |

| Benzyl azide | - | Potentially explosive | - | [8] |

| Sodium azide | > 275 | Highly shock-sensitive when in contact with heavy metals | High | [7][9] |

| p-Toluenesulfonyl azide | - | - | - | [10] |

Note: The lack of specific, standardized quantitative data for a wide range of organic azides in the public domain underscores the importance of treating all organic azides as potentially explosive and toxic. The stability rules (C/N ratio and Rule of Six) should be the primary guide for initial risk assessment.

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage procedures is mandatory when working with organic azides.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For reactions with a higher risk of explosion, a face shield should be worn in addition to safety glasses.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Check glove compatibility charts for the specific solvents being used.

-

Body Protection: A flame-resistant lab coat should be worn.

Engineering Controls

-

Fume Hood: All work with organic azides must be conducted in a certified chemical fume hood.[2]

-

Blast Shield: A blast shield should be used, especially when working with azides of unknown stability, low C/N ratio, or on a scale larger than a few milligrams.[4] The fume hood sash should be kept as low as possible.

General Handling Practices

-

Scale: Work with the smallest possible quantities of organic azides.[5]

-

Avoid Friction and Shock: Do not use metal spatulas to handle solid azides, as this can cause friction and lead to the formation of highly sensitive heavy metal azides.[3] Use plastic or ceramic spatulas instead.[4] Avoid grinding or subjecting azides to mechanical shock.

-

Avoid Heat and Light: Store organic azides in a cool, dark place, away from sources of heat and light.[2] Reactions should be conducted at the lowest feasible temperature.

-

Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2]

-

Purification: Avoid distillation and sublimation for the purification of organic azides, as this involves heating.[2] Purification should be limited to methods such as extraction and precipitation.[2]

-

Concentration: Do not concentrate solutions of organic azides to dryness unless the stability of the solid azide is well-established. It is often safer to use the azide in solution for the subsequent reaction step.

Storage

-

Temperature: Store synthesized organic azides at low temperatures, typically in a refrigerator or freezer (-18 °C is often recommended).[1]

-

Containers: Store in clearly labeled, tightly sealed containers. Amber bottles are recommended to protect from light.[1]

-

Segregation: Store organic azides away from acids, heavy metals, and other incompatible materials.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a common organic azide and its use in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with an emphasis on safety at each step.

Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide and sodium azide.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water (deionized)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a fume hood, behind a blast shield, equip a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: To the flask, add DMF and water. While stirring, carefully add sodium azide.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly add water to the reaction mixture. This step can be exothermic.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[11] Perform the extraction multiple times to ensure complete recovery of the product.

-

Workup - Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator with a water bath at a low temperature (e.g., < 40°C). Do not evaporate to complete dryness. It is safer to leave a small amount of solvent with the product.

-

Characterization: Characterize the product by NMR spectroscopy.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an organic azide and a terminal alkyne.

Materials:

-

Organic azide (e.g., benzyl azide in a suitable solvent)

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

-

Reaction Setup: In a fume hood, combine the organic azide and the terminal alkyne in the chosen solvent system in a reaction vessel.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate in water. In another vial, prepare a fresh solution of sodium ascorbate in water.

-

Reaction Initiation: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction is often accompanied by a color change.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product. A typical workup may involve dilution with water and extraction with an organic solvent.

-

Purification: The triazole product can be purified by column chromatography or recrystallization.

Waste Disposal

Proper disposal of azide-containing waste is critical to prevent the formation of hazardous compounds.

-

Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled waste container.[2]

-

No Acids: Never mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[3]

-

No Heavy Metals: Avoid disposing of azide waste in drains, as this can lead to the formation of explosive heavy metal azides in the plumbing.[13]

-

Quenching: For small quantities of residual organic azides, it is recommended to convert them to a more stable derivative, such as an amine by reduction (e.g., with Staudinger reduction using triphenylphosphine followed by hydrolysis), before disposal.[1] Always consult your institution's specific guidelines for hazardous waste disposal.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the safe handling of organic azides.

Azide Decomposition Pathway

Caption: Thermal or photochemical decomposition of an organic azide proceeds through a highly reactive nitrene intermediate with the liberation of nitrogen gas.

Experimental Workflow for Benzyl Azide Synthesis

Caption: A step-by-step workflow for the synthesis of benzyl azide, highlighting key safety and procedural stages.

Risk Assessment Decision Tree for Handling a New Organic Azide

Caption: A decision tree to guide the initial risk assessment when planning to work with a new or unfamiliar organic azide.

Conclusion

Organic azides are invaluable tools in modern chemical research and development. However, their energetic nature and potential toxicity demand the utmost respect and adherence to rigorous safety protocols. By understanding the factors that influence their stability, employing appropriate personal protective equipment and engineering controls, and following safe handling, storage, and disposal procedures, researchers can mitigate the risks and harness the synthetic power of these versatile compounds. Always prioritize safety, and when in doubt, consult with experienced colleagues and your institution's environmental health and safety department.

References

- 1. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]

- 2. ucd.ie [ucd.ie]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. uvic.ca [uvic.ca]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

- 9. Shock Sensitive Chemicals | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]

- 10. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. auckland.ac.nz [auckland.ac.nz]

The Chemistry of Aryl Azides: From Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl azides, organic compounds containing the azido functional group (-N₃) attached to an aromatic ring, have a rich and extensive history in organic chemistry. Since their discovery in the mid-19th century, these high-energy molecules have evolved from a chemical curiosity to indispensable tools in a wide array of chemical disciplines. Their unique reactivity has positioned them at the forefront of modern chemistry, with pivotal roles in the synthesis of heterocycles, peptide chemistry, combinatorial chemistry, and, most notably, in the fields of bioorthogonal and click chemistry.[1][2] This guide provides a comprehensive overview of the discovery, history, and core chemistry of aryl azides, with a focus on key synthetic methodologies, fundamental reactions, and their applications in drug development and other scientific domains.

Discovery and Historical Milestones

The journey of aryl azide chemistry began in 1864 with the pioneering work of the German chemist Johann Peter Griess. While working at a brewery in England, Griess discovered phenyl azide, the first-ever aryl azide, through the reaction of phenyldiazonium salts with ammonia.[3][4][5] This discovery laid the foundation for the entire field of aryl azide chemistry.

Following Griess's initial breakthrough, the field saw several significant advancements:

-

The Staudinger Reaction (1919): Hermann Staudinger discovered that organic azides react with phosphines to form iminophosphoranes.[6][7] This reaction, now known as the Staudinger reaction, provided a mild and efficient method for the reduction of azides to amines and later evolved into the Staudinger ligation, a powerful tool for bioconjugation.

-

The Huisgen 1,3-Dipolar Cycloaddition (1960s): Rolf Huisgen conducted extensive studies on the 1,3-dipolar cycloaddition reaction between azides and alkynes, which produces triazole rings.[8][9] This reaction, often referred to as the Huisgen cycloaddition, became a cornerstone for the synthesis of five-membered heterocycles.

-

Click Chemistry (2001): K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for ideal chemical reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was identified as a premier example of a click reaction, revolutionizing the field with its efficiency and reliability.[9]

-

Bioorthogonal Chemistry and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (2004): Carolyn Bertozzi and her group developed the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of the click reaction that can be used in living systems without causing toxicity. This breakthrough opened the door for in-situ labeling and tracking of biomolecules, establishing aryl azides as essential tools in chemical biology.

Synthesis of Aryl Azides: Key Experimental Protocols

The synthesis of aryl azides has evolved significantly since Griess's initial discovery. Modern methods offer improved yields, safety, and substrate scope. The two primary approaches involve the conversion of anilines or the substitution of aryl halides.

From Anilines via Diazotization

This classical and widely used method involves the diazotization of an aromatic amine followed by reaction with an azide source.

Experimental Protocol: Synthesis of Phenyl Azide from Aniline

-

Materials: Aniline, Hydrochloric Acid (concentrated), Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Diethyl Ether, Anhydrous Calcium Chloride.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0°C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

To the resulting diazonium salt solution, add a solution of sodium azide in water, again keeping the temperature low.

-

Extract the product, phenyl azide, with diethyl ether.

-

Dry the ethereal solution over anhydrous calcium chloride.

-

Remove the ether by distillation under reduced pressure. The crude phenyl azide can be purified by vacuum distillation.

-

Note: Aryl azides can be explosive, and appropriate safety precautions, such as using a blast shield, should be taken during their synthesis and handling.

From Aryl Halides via Nucleophilic Substitution

Aryl halides, particularly those activated with electron-withdrawing groups, can be converted to aryl azides via nucleophilic aromatic substitution with an azide salt. Copper-catalyzed methods have expanded the scope of this reaction to include less activated aryl halides.

Experimental Protocol: Copper-Catalyzed Synthesis of an Aryl Azide from an Aryl Bromide [10]

-

Materials: Aryl bromide, Sodium Azide (NaN₃), Copper(I) Iodide (CuI), Sodium Ascorbate, a diamine ligand (e.g., N,N'-dimethylethylenediamine), Ethanol, Water.

-

Procedure:

-

To a reaction flask, add the aryl bromide, sodium azide, copper(I) iodide, sodium ascorbate, and the diamine ligand.

-

Add a mixture of ethanol and water as the solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aryl azide can be purified by column chromatography on silica gel.

-

Core Reactions of Aryl Azides

The unique reactivity of the azide functional group makes aryl azides versatile building blocks in organic synthesis.

The Staudinger Reaction and Ligation

The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide, which upon hydrolysis yields a primary amine and a phosphine oxide.[6][7]

Experimental Protocol: Staudinger Reduction of an Aryl Azide

-

Materials: Aryl azide, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the aryl azide in THF.

-

Add triphenylphosphine to the solution at room temperature. The reaction is often exothermic and may require cooling.

-

After the initial reaction subsides, add water to the mixture.

-

Stir the reaction mixture until the hydrolysis of the aza-ylide is complete (monitored by TLC or other analytical techniques).

-

Remove the solvent under reduced pressure.

-

The resulting amine can be purified by standard methods such as crystallization or chromatography to separate it from the triphenylphosphine oxide byproduct.

-

The Staudinger ligation is a modification of this reaction where an electrophilic trap is placed on the phosphine, allowing for the formation of a stable amide bond. This has become a powerful tool for bioconjugation.

Huisgen 1,3-Dipolar Cycloaddition